4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
The compound "4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine" is a fluorinated aromatic amine that is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both fluoro and trifluoromethyl groups in the compound suggests that it may exhibit unique physical and chemical properties, which could be leveraged in the design of new pharmaceuticals, polymers, or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of fluorinated aromatic amines, similar to "4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine," often involves multiple steps including halogenation, amination, and sometimes the use of Grignard reactions. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved from m-fluoro-(trifluoromethyl)benzene through a sequence of bromination, Grignard reaction, cyanidation, and amination, with an overall yield of 49.2% . This suggests that a similar approach could be applied to synthesize the compound , with careful optimization of reaction conditions to improve yield and purity.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of strong electron-withdrawing fluorine atoms, which can significantly influence the electronic properties of the molecule. The trifluoromethyl group, in particular, is known to have a strong electron-withdrawing effect, which can stabilize adjacent positive charges or reactive intermediates. This effect is evident in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, where the CF3 group's interaction with other functional groups in the molecule was observed to stabilize certain conformations .
Chemical Reactions Analysis
Fluorinated aromatic amines can participate in various chemical reactions, including dehydrative condensation, nucleophilic substitution, and reductive transformations. For example, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent plays a crucial role in the reaction mechanism . Additionally, the practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid demonstrates the versatility of fluorinated amines in forming medicinally relevant functionalized tertiary β-fluoroalkylamine cores .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds typically results in materials with desirable physical and chemical properties, such as increased thermal stability, solubility in organic solvents, and low dielectric constants. For instance, novel fluorinated polyimides derived from fluorinated aromatic diamines exhibited good solubility, high thermal stability, and outstanding mechanical properties . These properties are particularly valuable in the development of advanced materials for electronic applications.
Scientific Research Applications
1. Synthesis of Fluoro-Polyimides
Soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines have been reported. These materials exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the significance of fluorinated compounds in the development of advanced polymeric materials (Xie et al., 2001).
2. Trifluoromethylated Analogues of Organic Compounds
Trifluoromethylated compounds, including those derived from 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, have been found to possess special activities, emphasizing their importance in pharmaceutical, agricultural, and materials science (Zhang, 2014).
3. Application in Organic Synthesis
The compound has been used as an intermediate in the synthesis of other complex molecules, demonstrating its utility in organic synthesis processes. This showcases the role of such compounds in facilitating the creation of diverse chemical entities (Tong-bin, 2012).
4. Role in Fluorination Processes
N-fluoro amines, including derivatives of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, are key in fluorination processes in organic synthesis. Their use demonstrates the critical role of fluorinated compounds in modifying the properties of organic molecules (Furin & Fainzil’berg, 2000).
5. Applications in Material Science
The incorporation of such fluorinated compounds into polymeric and other material matrices has shown significant improvements in properties like thermal stability, solubility, and optical transparency, underlining their relevance in material science advancements (Chung et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQKDCPRQEGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650202 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | |
CAS RN |
942474-96-6 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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